Ethyl (3,5-dimethylbenzoyl)acetate
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Overview
Description
Ethyl (3,5-dimethylbenzoyl)acetate is an organic compound with the molecular formula C₁₄H₁₈O₃. It is a derivative of benzoic acid and is commonly used in various chemical and industrial applications due to its unique properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of 3,5-dimethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of ethyl acetate with 3,5-dimethylbenzoyl chloride in the presence of aluminum chloride as a catalyst.
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic acyl substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: 3,5-Dimethylbenzoic acid, 3,5-dimethylbenzaldehyde.
Reduction: Ethyl (3,5-dimethylbenzoyl)ethanol.
Substitution: Amides, esters, and other substituted derivatives.
Scientific Research Applications
Ethyl (3,5-dimethylbenzoyl)acetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl (3,5-dimethylbenzoyl)acetate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and receptors, influencing metabolic pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Ethyl benzoate
Methyl benzoate
Propyl benzoate
Butyl benzoate
Properties
IUPAC Name |
ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-4-16-13(15)8-12(14)11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRURSOXTMNELQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC(=C1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.